molecular formula C16H19NO B3051671 (2-Methoxybenzyl)(4-methylbenzyl)amine CAS No. 353777-77-2

(2-Methoxybenzyl)(4-methylbenzyl)amine

Cat. No. B3051671
CAS RN: 353777-77-2
M. Wt: 241.33 g/mol
InChI Key: OQJJHOINEPRSJL-UHFFFAOYSA-N
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Description

(2-Methoxybenzyl)(4-methylbenzyl)amine, also known as MBBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

(2-Methoxybenzyl)(4-methylbenzyl)amine has been studied for its potential use in various scientific fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, (2-Methoxybenzyl)(4-methylbenzyl)amine has been investigated for its ability to inhibit the growth of cancer cells and as a potential treatment for Alzheimer's disease. In materials science, (2-Methoxybenzyl)(4-methylbenzyl)amine has been used as a building block for the synthesis of polymers and as a stabilizer for metal nanoparticles. In nanotechnology, (2-Methoxybenzyl)(4-methylbenzyl)amine has been studied for its potential use as a surfactant in the synthesis of nanoparticles.

Mechanism of Action

The mechanism of action of (2-Methoxybenzyl)(4-methylbenzyl)amine is not fully understood, but it is believed to act by inhibiting enzymes involved in cancer cell growth and by interacting with proteins involved in Alzheimer's disease. In materials science and nanotechnology, (2-Methoxybenzyl)(4-methylbenzyl)amine acts as a stabilizer and surfactant, respectively.
Biochemical and Physiological Effects:
(2-Methoxybenzyl)(4-methylbenzyl)amine has been shown to have cytotoxic effects on cancer cells and to inhibit the aggregation of beta-amyloid protein in Alzheimer's disease. In materials science and nanotechnology, (2-Methoxybenzyl)(4-methylbenzyl)amine has been shown to improve the stability and dispersibility of nanoparticles and polymers.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Methoxybenzyl)(4-methylbenzyl)amine in lab experiments is its ease of synthesis and purification. However, (2-Methoxybenzyl)(4-methylbenzyl)amine has limited solubility in some solvents, which can make it difficult to work with in certain applications. Additionally, further research is needed to fully understand the mechanism of action of (2-Methoxybenzyl)(4-methylbenzyl)amine and its potential side effects.

Future Directions

Future research on (2-Methoxybenzyl)(4-methylbenzyl)amine could focus on its potential use as a treatment for cancer and Alzheimer's disease, as well as its applications in materials science and nanotechnology. Specifically, research could investigate the optimal conditions for the synthesis of (2-Methoxybenzyl)(4-methylbenzyl)amine-based polymers and nanoparticles, as well as the potential for (2-Methoxybenzyl)(4-methylbenzyl)amine to be used as a surfactant in other applications. Additionally, further studies are needed to fully understand the mechanism of action of (2-Methoxybenzyl)(4-methylbenzyl)amine and its potential side effects in vivo.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-7-9-14(10-8-13)11-17-12-15-5-3-4-6-16(15)18-2/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJJHOINEPRSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355156
Record name (2-METHOXYBENZYL)(4-METHYLBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

353777-77-2
Record name N-[(2-Methoxyphenyl)methyl]-4-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353777-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-METHOXYBENZYL)(4-METHYLBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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